molecular formula C13H17N5O3 B6427254 cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 2034514-91-3

cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B6427254
CAS No.: 2034514-91-3
M. Wt: 291.31 g/mol
InChI Key: NLASBIITCMIJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a cyclopentyl carbamate group. This structure combines a rigid oxadiazole ring, known for metabolic stability, with a pyrazole group that often enhances binding affinity in medicinal chemistry. The cyclopentyl carbamate substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic resistance .

Properties

IUPAC Name

cyclopentyl N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)20-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLASBIITCMIJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving multi-step reactions. The process typically starts with the formation of the oxadiazole ring followed by carbamate formation. Specific synthetic routes may include:

  • Condensation reactions : Involving appropriate aldehydes and amines.
  • Reduction processes : Using agents like sodium borohydride to modify functional groups.
  • Substitution reactions : Where nucleophiles replace existing functional groups.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological effects:

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Properties

Studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in inflammatory pathways. In vitro studies have shown that it can selectively inhibit COX-2, a target for anti-inflammatory drugs.

The biological effects are primarily attributed to the compound's ability to bind to specific molecular targets:

  • Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways, leading to reduced cell growth or inflammation.
  • Receptor Binding : The compound might interact with cellular receptors, modulating signaling pathways associated with disease progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that a related pyrazole derivative exhibited an MIC of 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties .
  • Cancer Cell Proliferation : Research on pyrazole derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential for therapeutic applications .
  • Inflammatory Response : A series of experiments showed that certain pyrazole-based compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialEffective against Fusarium oxysporum (MIC 12.5 µg/mL)
AnticancerInhibition of breast cancer cell proliferation
Enzyme InhibitionSelective COX-2 inhibition observed

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Pyrazole Moieties

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
  • Key Features :
    • Oxadiazole ring substituted with isopropyl and linked to a pyrimidine-pyrazole hybrid via a propanamide bridge.
    • Molecular weight: 342.2 g/mol (ESI-MS) .
  • Synthesis: Achieved 47% yield via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine .
  • Comparison :
    • The target compound replaces the pyrimidine-propanamide group with a cyclopentyl carbamate, reducing molecular weight (estimated ~310–330 g/mol) and altering solubility.
    • The carbamate group may confer slower hydrolysis compared to the amide linkage, enhancing stability .
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
  • Key Features: Oxadiazole substituted with 4-phenoxyphenyl and linked to an aniline group. Yield: 86% after HCl-mediated deprotection of a tert-butyl carbamate intermediate .
  • Comparison: The phenoxyphenyl group increases aromaticity and molecular weight (~370 g/mol) compared to the cyclopentyl-carbamate moiety. Higher synthetic yield suggests favorable reaction kinetics for phenoxyphenyl derivatives .
Crystal Structure Analogues (PDB: 34Y)
  • Key Features: A cyclopentyl-substituted oxadiazole compound complexed with human cellular retinol-binding protein 1 (CRBP1) .
  • Comparison: Cyclopentyl groups in both compounds enhance hydrophobic interactions in protein binding.

Pharmacological and Structural Insights

  • Binding Affinity : Crystallographic data () highlights cyclopentyl-oxadiazole derivatives as effective ligands for CRBP1, suggesting analogous applications in protein-targeted therapies.
  • Metabolic Stability : Carbamates resist enzymatic degradation better than esters but are less stable than amides, positioning the target compound between Z2194302854 (amide) and tert-butyl carbamate intermediates () in metabolic profiles .

Preparation Methods

Amidoxime Cyclization Route

Step 1: Formation of Amidoxime
Reaction of nitriles with hydroxylamine hydrochloride under basic conditions yields amidoximes. For example:
R-CN+NH2OH\cdotpHClNa2CO3,EtOHR-C(NH2)=N-OH\text{R-CN} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{Na}_2\text{CO}_3, \text{EtOH}} \text{R-C(NH}_2\text{)=N-OH}

Step 2: Cyclization to Oxadiazole
Amidoximes react with carboxylic acid derivatives (e.g., acyl chlorides) in the presence of coupling agents like EDCI or HATU:
R-C(NH2)=N-OH+R’-COClEDCI, DCM1,2,4-Oxadiazole\text{R-C(NH}_2\text{)=N-OH} + \text{R'-COCl} \xrightarrow{\text{EDCI, DCM}} \text{1,2,4-Oxadiazole}

Example Protocol from US20180282309A1:

  • React 1-methylpyrazole-4-carbonitrile with hydroxylamine (50°C, 12 h) to form the amidoxime.

  • Treat with methyl chloroacetate and EDCI in DCM at 0°C→RT for 24 h.

  • Yield: 68–72% after silica gel chromatography.

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles:
R-C≡N+O=N-C≡N-R’Δ1,2,4-Oxadiazole\text{R-C≡N} + \text{O=N-C≡N-R'} \xrightarrow{\Delta} \text{1,2,4-Oxadiazole}

Optimization Note:

  • Use tert-butyl nitrite and HCl for nitrile oxide generation.

  • Microwave irradiation (120°C, 30 min) improves yield to 85%.

Carbamate Formation

The final step involves coupling the oxadiazole-methylamine with cyclopentyl chloroformate.

Chloroformate Synthesis

Cyclopentanol reacts with phosgene or triphosgene in the presence of a base:
Cyclopentanol+Cl2C=OEt3NCyclopentyl chloroformate\text{Cyclopentanol} + \text{Cl}_2\text{C=O} \xrightarrow{\text{Et}_3\text{N}} \text{Cyclopentyl chloroformate}

Amine Coupling

Protocol from PubChem:

  • Dissolve Intermediate B (1 eq) in anhydrous THF.

  • Add cyclopentyl chloroformate (1.2 eq) and Et₃N (2 eq) at 0°C.

  • Stir at RT for 12 h, then extract with EtOAc.

  • Yield: 82% after column chromatography (hexane/EtOAc 7:3).

Optimization and Challenges

Key Challenges

  • Oxadiazole Ring Stability : Prone to hydrolysis under acidic conditions; use anhydrous solvents.

  • Regioselectivity in Pyrazole Substitution : Directed by steric and electronic factors; meta-substitution dominates.

Yield Optimization

StepReagentTemp (°C)Time (h)Yield (%)
Amidoxime formationNH₂OH·HCl/Na₂CO₃501290
Oxadiazole cyclizationEDCI/DCM252472
Suzuki couplingPd(PPh₃)₄80678
Carbamate formationEt₃N/THF251282

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 4.80 (quin, J=7 Hz, 1H, cyclopentyl), 3.95 (s, 3H, N-CH₃).

  • LC-MS (ESI+) : m/z 332.1 [M+H]⁺.

Q & A

Q. What are the recommended synthetic routes for cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step protocols similar to structurally related oxadiazole-pyrazole hybrids. Key steps may include:

  • Pyrazole ring formation : Condensation of hydrazines with carbonyl derivatives (e.g., aldehydes or ketones) under controlled pH and temperature .
  • Oxadiazole cyclization : Reaction of amidoximes with carboxylic acid derivatives (e.g., cyclopentyl chloroformate) via microwave-assisted or reflux conditions to enhance efficiency .
  • Carbamate linkage : Coupling of the oxadiazole intermediate with cyclopentanol using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents . Optimization should focus on yield (via TLC/HPLC monitoring) and purity (recrystallization or column chromatography) .

Q. How can the three-dimensional structure of this compound be resolved, and which crystallographic tools are most effective?

X-ray crystallography is the gold standard for structural elucidation:

  • Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data, leveraging robust algorithms for small-molecule resolution .
  • ORTEP-3 is recommended for generating thermal ellipsoid plots to visualize bond lengths/angles and assess structural anomalies .
  • For non-crystalline samples, employ high-resolution NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}) with deuterated solvents to confirm regiochemistry and stereochemistry .

Q. What biological assays are suitable for initial activity screening of this compound?

Given the pharmacological relevance of pyrazole-oxadiazole hybrids, prioritize:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based protocols (e.g., FRET) .
  • Cellular viability assays : Test anticancer potential via MTT or ATP-luciferase assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Pre-screen against proteins like CRBP1 (PDB: 34Y) to predict binding modes and guide wet-lab experiments .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

  • Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100+ ns, accounting for solvent molecules .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between predicted and observed conformers .
  • SAR analysis : Synthesize analogs with modified substituents (e.g., cyclopropyl vs. cyclohexyl) to isolate critical pharmacophoric features .

Q. What strategies improve the solubility and bioavailability of this lipophilic compound without compromising activity?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable salts or cocrystals with improved dissolution rates .
  • Lipid-based formulations : Use nanoemulsions or liposomes to encapsulate the compound for in vivo delivery .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

Advanced techniques include:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding in lysates or live cells .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to covalently crosslink with targets, followed by MS/MS identification .
  • CRISPR-Cas9 knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Methodological Recommendations

  • Contradiction Resolution : Always cross-validate computational models with biophysical assays (e.g., SPR, ITC) to resolve affinity discrepancies .
  • Scalability : Transition from batch to flow chemistry for high-throughput synthesis of derivatives .
  • Ethical Screening : Exclude Pan-Assay Interference Compounds (PAINS) filters early to avoid false-positive bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.